

SR10067 as a REV-ERB Agonist: A Foundational Research Guide

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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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Introduction

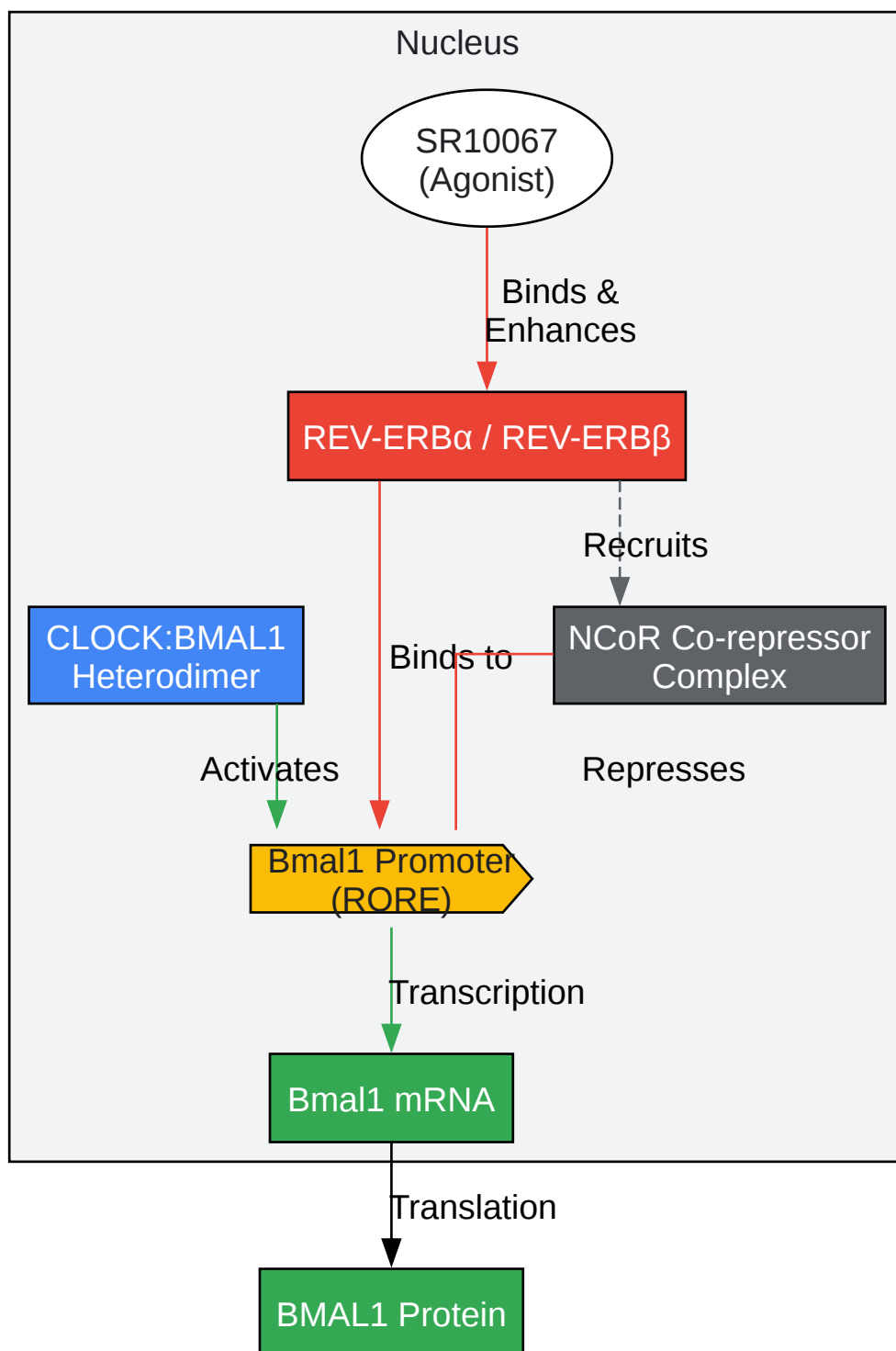
SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs function as transcriptional repressors that link the body's internal timekeeping machinery with metabolic and inflammatory pathways.[3][4] **SR10067** was developed as a higher-affinity compound derived from the SR9009 and SR9011 scaffold, which exhibited lower potency.[5] Its enhanced affinity and favorable pharmacokinetic properties make it a critical chemical probe for elucidating the physiological roles of REV-ERB and a potential starting point for therapeutic development in areas such as metabolic diseases, sleep disorders, and neuropsychiatric conditions.

Mechanism of Action

REV-ERB α and REV-ERB β are integral to the negative feedback loop of the core circadian clock. The primary positive regulators, CLOCK and BMAL1, form a heterodimer that activates the transcription of various clock-controlled genes, including the Rev-erb and Per/Cry genes. The resulting REV-ERB proteins, in turn, repress the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter region. This repression is achieved through the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional silencing.

SR10067 functions as an agonist by binding to the ligand-binding domain of REV-ERB α and REV-ERB β . This binding event enhances the recruitment of the NCoR co-repressor complex,

thereby strengthening the repression of target genes like Bmal1. This amplified repression modulates the expression of the core clock machinery and downstream pathways involved in metabolism and inflammation.



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Caption: **SR10067** enhances REV-ERB-mediated repression of Bmal1 transcription.

Quantitative Data

The efficacy and pharmacokinetic profile of **SR10067** have been quantified in several foundational studies.

Table 1: Comparative In Vitro Potency of REV-ERB Agonists

Compound	Target	IC ₅₀ (nM)	Assay Type	Reference
SR10067	REV-ERB α	170	Gal4DBD-REV-ERB LBD Cotransfection	
	REV-ERB β	160	Gal4DBD-REV-ERB LBD Cotransfection	
	REV-ERB α	140	Full-length REV-ERB α + BMAL1 Promoter	
SR9011	REV-ERB α	670	Gal4DBD-REV-ERB LBD Cotransfection	
	REV-ERB β	800	Gal4DBD-REV-ERB LBD Cotransfection	

| | REV-ERB α | 620 | Full-length REV-ERB α + BMAL1 Promoter | |

Table 2: In Vivo Pharmacokinetics of **SR10067** in Mice

Parameter	Value	Conditions	Reference
Dosage	30 mg/kg	Single intraperitoneal (i.p.) injection	
Brain Conc. (6h)	150 ± 20 nM	Post-injection	
Plasma Conc. (6h)	> IC ₅₀	Post-injection	

| Key Finding | Levels remain above the receptor IC₅₀ in both plasma and brain for at least 6 hours. | |

Table 3: In Vivo Efficacy of **SR10067** in Mice

Assay	Dosage	Effect	Reference
Nocturnal Wheel Running	Dose-dependent	Reduction in activity	
Marble Burying (Anxiety)	ED ₅₀ = 12 mg/kg	Anxiolytic activity	
Sleep Architecture	30 mg/kg, i.p.	Increased wakefulness, reduced SWS and REM sleep	

| Gene Expression | 30 mg/kg, i.p. | Suppressed circadian rhythm of Npas2 in hypothalamus | |

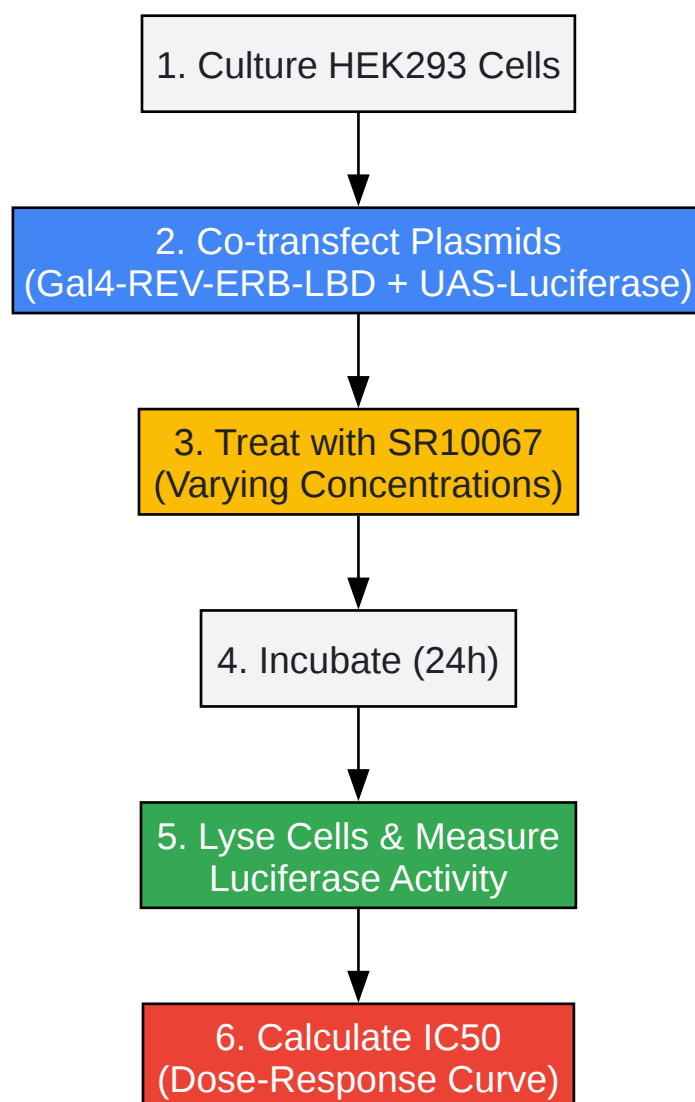
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research.

In Vitro Potency: Co-transfection Luciferase Reporter Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SR10067** for REV-ERB α and REV-ERB β .

- Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
 - Transfection: Cells are co-transfected with two plasmids:
 - A plasmid expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either REV-ERB α or REV-ERB β .
 - A reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) that is recognized by the Gal4 DBD.
 - Treatment: Following transfection, cells are treated with a range of concentrations of **SR10067** or a vehicle control.
 - Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The repressive activity of REV-ERB is indicated by a decrease in the luciferase signal.
 - Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.



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Caption: Workflow for determining **SR10067** in vitro potency via luciferase assay.

In Vivo Efficacy: Circadian Locomotor Activity

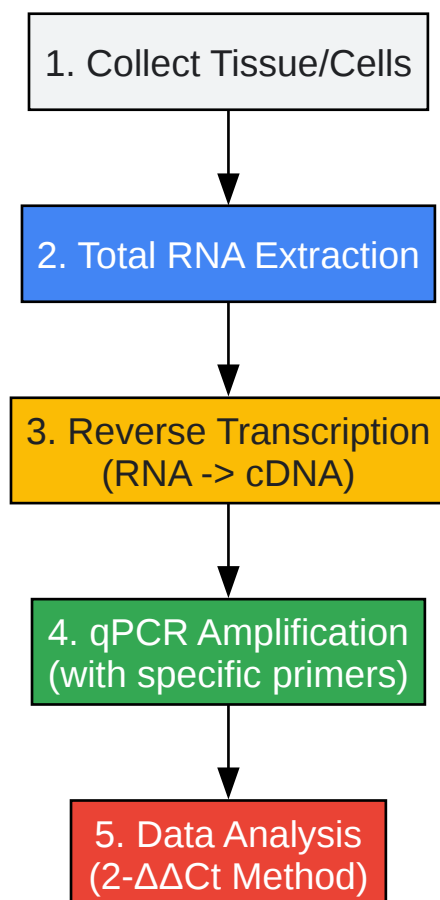
- Objective: To assess the impact of **SR10067** on the circadian behavior of mice.
- Methodology:
 - Animal Model: C57BL/6 mice are used.
 - Housing: Mice are individually housed in cages equipped with running wheels to monitor voluntary locomotor activity.

- Entrainment: Animals are first entrained to a 12-hour light:12-hour dark cycle.
- Free-Run: To observe the endogenous clock, mice are then placed in constant darkness (D:D).
- Administration: **SR10067** or vehicle is administered via intraperitoneal (i.p.) injection at a specific circadian time (CT), often CT6, which corresponds to the peak expression of Rev-erb α .
- Data Collection: Wheel-running activity is continuously recorded and plotted in actograms.
- Analysis: The total activity, particularly during the subjective night (the animal's active phase), is quantified and compared between treatment groups. A dose-dependent reduction in nocturnal activity is indicative of REV-ERB agonism.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

- Objective: To measure changes in the mRNA levels of REV-ERB target genes following **SR10067** treatment.
- Methodology:
 - Sample Collection: Tissues (e.g., hypothalamus, liver) or cells are collected from **SR10067**-treated and vehicle-treated animals/cultures at specific time points.
 - RNA Extraction: Total RNA is isolated from the samples using a standard method (e.g., TRIzol reagent or a column-based kit).
 - Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
 - qPCR: The cDNA is used as a template in a qPCR reaction with specific primers for target genes (e.g., Npas2, Bmal1, Cry1, Per2) and a housekeeping gene for normalization (e.g., Rn18S, Cyclophilin).

- Data Analysis: The relative expression of target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, which compares the expression levels in the treated group to the vehicle control group.

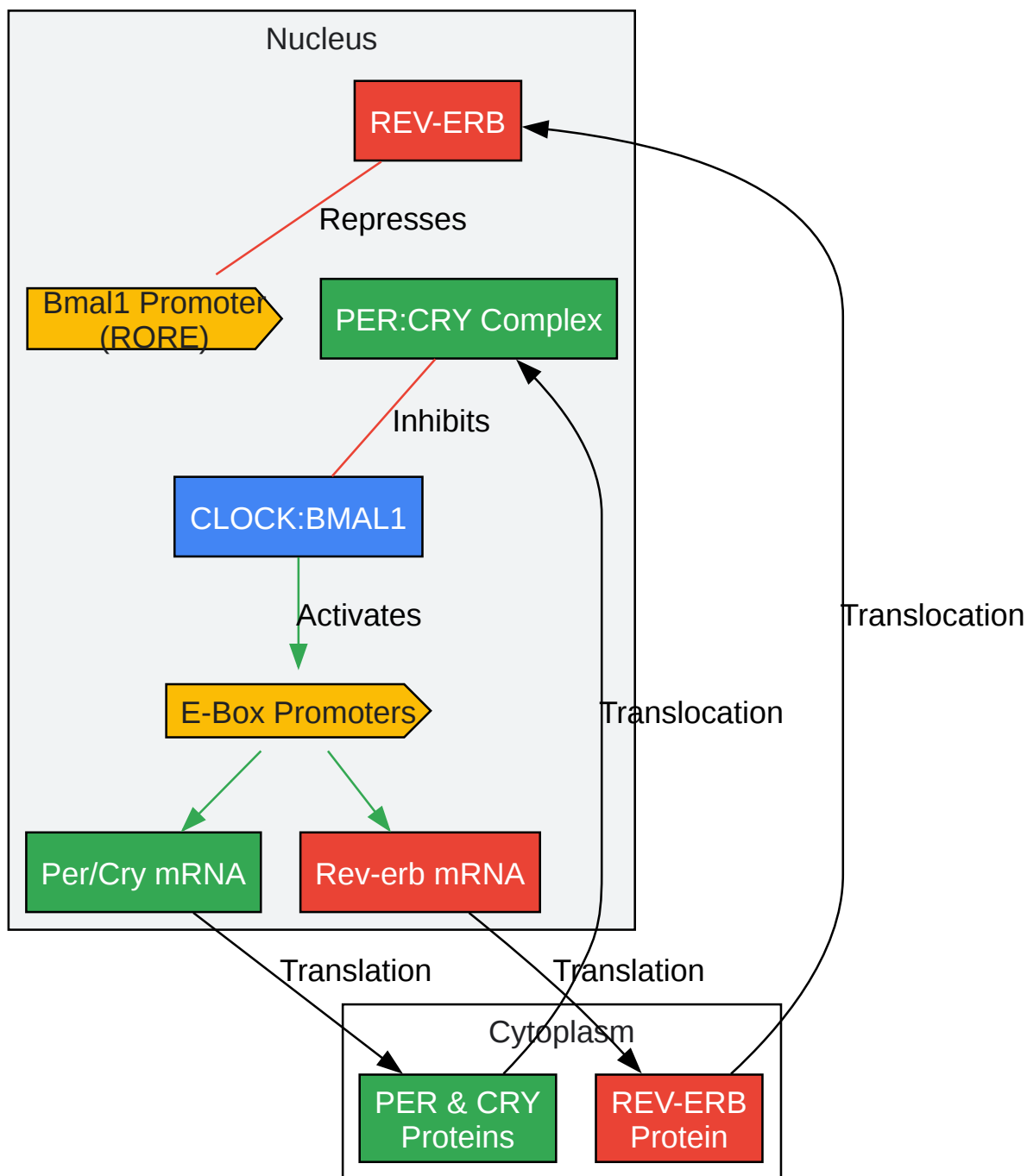


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Caption: Standard workflow for analyzing target gene expression via qRT-PCR.

Core Signaling and Logical Relationships

The central role of REV-ERB is within the intricate feedback loops of the molecular clock.



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Caption: The core transcription-translation feedback loop of the circadian clock.

Conclusion

Foundational research has firmly established **SR10067** as a high-affinity, brain-penetrant REV-ERB agonist. Through its mechanism of enhancing the transcriptional repression of key clock genes like Bmal1, it potently modulates circadian rhythms, sleep architecture, and behaviors such as anxiety. The quantitative data on its in vitro and in vivo activity, combined with detailed experimental protocols, provide a robust framework for its use as a chemical tool. This body of work enables researchers and drug development professionals to further explore the therapeutic potential of targeting the REV-ERB nuclear receptors for a range of physiological and pathological conditions.

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